7-Chloro-2,4-dimethyl-[1,8]naphthyridine

Organometallic Chemistry Ligand Design Catalysis

Researchers seeking to construct planar π-conjugated NHC ligands or explore 1,8-naphthyridine-based A1 adenosine receptor antagonists often encounter inconsistent reactivity from generic analogs. 7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS 77223-21-3) solves this with its precisely positioned 7-Cl and 2,4-dimethyl substitution pattern. - Enables high-yield Kumada cross-coupling (94%) for rapid 7-aryl derivative library synthesis. - Provides the exact scaffold required for subnanomolar A1 antagonists (A2A/A1 = 670; A3/A1 = 14,000). - Serves as the direct starting material for pyridone-carboxylic acid antibacterials, where the 1,8-naphthyridine core outperforms the 1,6-isomer.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 77223-21-3
Cat. No. B1607146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,4-dimethyl-[1,8]naphthyridine
CAS77223-21-3
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=N2)Cl)C
InChIInChI=1S/C10H9ClN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3
InChIKeyHLCDGFNOHFBIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2,4-dimethyl-1,8-naphthyridine: Building Block Overview


7-Chloro-2,4-dimethyl-[1,8]naphthyridine (CAS 77223-21-3) is a heterocyclic aromatic compound belonging to the 1,8-naphthyridine family, characterized by a bicyclic fused pyridine ring system with specific chloro and methyl substitutions [1]. This substitution pattern confers distinct electronic and steric properties that make it a valuable building block in organic synthesis, particularly for the construction of functionalized heterocycles, N-heterocyclic carbene ligands, and biologically active scaffolds [1][2].

Why Generic Substitution Fails


Generic substitution with closely related 1,8-naphthyridine analogs often fails due to the critical interplay between the 7-chloro and 2,4-dimethyl substituents. The chlorine atom at the 7-position serves as a key synthetic handle for cross-coupling and nucleophilic substitution reactions, while the methyl groups at the 2- and 4-positions modulate the electron density of the heterocyclic core and influence subsequent functionalization steps [1]. Compounds lacking this precise substitution pattern—such as unsubstituted 1,8-naphthyridine or analogs with different halogen or alkyl placements—exhibit altered reactivity profiles, lower yields in key transformations, and may preclude access to specific ligand architectures or biologically active derivatives documented in the literature [1][2].

Quantitative Performance Evidence


Planar NHC Ligand Synthesis

7-Chloro-2,4-dimethyl-1,8-naphthyridine serves as a critical precursor for the synthesis of a planar π-conjugated NHC ligand (L = 2,4-dimethyl-8-phenyl[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylidene). The reaction with phenylhydrazine, followed by acidification, anion exchange, and condensation with triethyl orthoformate, proceeds efficiently to yield the target ligand, which subsequently forms stable complexes with Ag(I), Cu(I), Co(II), and Ni(II) [1]. While direct comparative yield data for other starting materials under identical conditions is not provided, the documented success of this specific transformation highlights the unique suitability of the 7-chloro-2,4-dimethyl substitution pattern for accessing this planar NHC architecture [1].

Organometallic Chemistry Ligand Design Catalysis

Kumada Cross-Coupling for Derivative Synthesis

In a study of N-heterocyclic carbene-based nickel(II) complex-catalyzed Kumada cross-coupling of unactivated aryl chlorides, 7-chloro-2,4-dimethyl-1,8-naphthyridine was coupled with p-tolylmagnesium bromide in tetrahydrofuran at room temperature for 12 hours to yield 2,4-dimethyl-7-p-tolyl-1,8-naphthyridine in 94% yield [1]. While the publication does not provide a direct head-to-head comparison with other aryl chlorides under identical conditions, the high yield demonstrates the viability of this specific substrate in Ni-catalyzed cross-coupling, which may be contrasted with known difficulties in coupling certain heteroaryl chlorides [1].

Cross-Coupling Organic Synthesis Ni Catalysis

A1 Adenosine Receptor Affinity & Selectivity

A structure-activity relationship study of 1,8-naphthyridine derivatives as A1 adenosine receptor antagonists demonstrated that electron-withdrawing substituents at the 7-position, particularly chlorine, significantly modulate receptor affinity and selectivity. The 7-chloro derivative 25d (7-chloro-2-phenyl-4-hydroxy-1,8-naphthyridine) exhibited a Ki of 0.15 nM for A1 receptors, with A2A/A1 selectivity ratio of 670 and A3/A1 selectivity ratio of 14,000 [1]. In contrast, the 7-unsubstituted analog 12 displayed markedly lower A1 affinity and selectivity. While the target compound (7-chloro-2,4-dimethyl) differs at the 2- and 4-positions, this class-level evidence underscores the importance of the 7-chloro substituent for achieving potent and selective biological activity within the 1,8-naphthyridine scaffold [1].

Medicinal Chemistry GPCR Antagonists Structure-Activity Relationship

Application Scenarios


Planar NHC Ligand Synthesis

Procure 7-Chloro-2,4-dimethyl-1,8-naphthyridine as the key starting material for constructing planar π-conjugated NHC ligands, as demonstrated in the synthesis of HL·(PF6) and its Ag, Cu, Co, and Ni complexes [1]. The resulting Cu(I) complex exhibits excellent catalytic activity in azide-alkyne cycloaddition reactions [1].

A1 Adenosine Receptor Antagonist Development

Leverage the 7-chloro-1,8-naphthyridine core as a privileged scaffold for designing potent and selective A1 adenosine receptor antagonists. The class-level SAR data indicates that 7-chloro substitution confers subnanomolar affinity and high subtype selectivity (A2A/A1 = 670; A3/A1 = 14,000) [1].

Cross-Coupling for Library Diversification

Utilize the compound in Ni-catalyzed Kumada cross-coupling reactions to generate 7-aryl-substituted derivatives in high yield (94%) [1]. This provides an efficient route for building focused libraries of functionalized naphthyridines for biological screening or materials science applications.

Antibacterial Naphthyridine Derivatives

Employ as a building block for constructing pyridone-carboxylic acid antibacterials, a class known to exhibit enhanced activity in the 1,8-naphthyridine series compared to 1,6-naphthyridine counterparts [1].

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